1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Description
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a sulfonamide-substituted piperazine derivative characterized by a 2-methoxy-4,5-dimethylphenyl sulfonyl group at position 1 and a 2-methoxyphenyl group at position 4 of the piperazine ring. Its molecular formula is C₂₁H₂₇N₃O₄S, with a molecular weight of 425.53 g/mol. The compound is synthesized via multi-step reactions, including reductive amination and microwave-assisted hydrolysis. Key intermediates such as ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate are prepared using NaBH₃CN as a reducing agent, followed by hydrolysis under microwave conditions (180°C, 300 W) to yield the final product .
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-13-19(26-4)20(14-16(15)2)27(23,24)22-11-9-21(10-12-22)17-7-5-6-8-18(17)25-3/h5-8,13-14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFAMLPJUGAJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine Core
The piperazine ring is typically synthesized via cyclization of ethylenediamine derivatives or reductive amination. A notable method involves reacting ethylenediamine with diethylene glycol under acidic catalysis (e.g., sulfuric acid) at 120–140°C for 12–24 hours. This produces the unsubstituted piperazine core, which is subsequently functionalized.
Sulfonylation Reaction
Introduction of the 2-methoxy-4,5-dimethylphenylsulfonyl group is achieved through nucleophilic substitution. Piperazine reacts with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in dichloromethane or tetrahydrofuran (THF) at 0–25°C, using triethylamine or potassium carbonate as a base to neutralize HCl byproducts. Yields range from 70% to 85%, depending on stoichiometry and solvent choice.
Table 1: Sulfonylation Reaction Conditions
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Solvent | THF, DCM | THF |
| Base | Et₃N, K₂CO₃ | K₂CO₃ |
| Temperature | 0–25°C | 10°C |
| Reaction Time | 4–8 hours | 6 hours |
Coupling with the 2-Methoxyphenyl Group
The final step involves coupling the sulfonylated piperazine with 2-methoxyphenylboronic acid via Suzuki-Miyaura cross-coupling. Palladium catalysts such as Pd(PPh₃)₄ (1–2 mol%) and bases like Cs₂CO₃ are employed in a mixture of dioxane and water at 80–100°C. Alternatively, Ullmann-type couplings using copper catalysts have been reported, though with lower efficiency.
Table 2: Coupling Reaction Parameters
| Parameter | Suzuki-Miyaura | Ullmann Coupling |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | CuI |
| Base | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | DMF |
| Yield | 75–90% | 50–65% |
Comparative Analysis of Methodologies
Transition metal-catalyzed methods (e.g., Suzuki-Miyaura) generally outperform Ullmann couplings in terms of yield and selectivity. However, metal-free approaches using strong bases (e.g., NaOH in DMSO) have emerged as cost-effective alternatives, achieving yields up to 78%. These methods avoid palladium residues, which is critical for pharmaceutical applications.
Optimization Strategies and Reaction Conditions
-
Solvent Selection : Polar aprotic solvents (THF, DMF) enhance reaction rates but may require higher temperatures.
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Catalyst Loading : Reducing Pd(PPh₃)₄ to 0.5 mol% with microwave irradiation (100°C, 30 min) maintains yields >80% while lowering costs.
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Purification : Column chromatography using silica gel (ethyl acetate/hexane, 1:3) effectively isolates the target compound with >95% purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s sulfonyl and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine
- Molecular Formula : C₁₉H₂₂Cl₂N₂O₃S
- Key Features : Replaces the 2-methoxyphenyl group with a 2,5-dichlorophenyl group and modifies the sulfonyl substituent to a 5-methoxy-2,4-dimethylphenyl group.
Ethyl 4-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate
- Molecular Formula : C₁₆H₂₄N₂O₅S
- Key Features : Incorporates an ethyl carboxylate group at position 1, altering electronic and steric properties compared to the parent compound.
- Synthetic Utility : Serves as a precursor in the synthesis of more complex sulfonylpiperazine derivatives, highlighting the versatility of this scaffold .
Functional Analogues with (2-Methoxyphenyl)piperazine Substituents
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Biological Activity: Exhibits high affinity for dopamine D₂ receptors (Ki < 50 nM), attributed to the nitrobenzyl-piperidine extension.
p-MPPI and p-MPPF (Serotonin 5-HT₁ₐ Antagonists)
- Structures :
- p-MPPI : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine
- p-MPPF : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine
- Activity : Both compounds antagonize 5-HT₁ₐ receptors in vivo (ID₅₀ = 3–5 mg/kg) and lack partial agonist activity, unlike simpler (2-methoxyphenyl)piperazines. Their iodinated/fluorinated aromatic extensions enhance receptor specificity .
Receptor Binding Profiles
Functional Outcomes
- Dopaminergic Activity : The nitrobenzyl-piperidine analogue () demonstrates superior D₂ receptor affinity compared to sulfonylpiperazines, likely due to enhanced hydrophobic interactions in the receptor pocket.
- Serotonergic Modulation : p-MPPI/p-MPPF () show competitive antagonism at 5-HT₁ₐ receptors, while simpler (2-methoxyphenyl)piperazines (e.g., ) exhibit variable effects on sympathetic nerve activity, depending on substituents.
Key Research Findings
Synthetic Flexibility : Microwave-assisted hydrolysis () significantly improves the yield of sulfonylpiperazine intermediates compared to conventional methods.
Structure-Activity Relationships (SAR) :
- Nitro Groups : Enhance dopamine D₂ affinity (e.g., ).
- Halogenation (I/F) : Increases 5-HT₁ₐ receptor specificity ().
- Sulfonyl vs. Carboxylate : Sulfonyl groups favor metabolic stability but reduce receptor specificity compared to carboxylate derivatives ().
Therapeutic Potential: Sulfonylpiperazines are understudied in antimicrobial contexts, whereas their dopaminergic and serotonergic analogues show promise in neurological disorders .
Biological Activity
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.43 g/mol. Its structure includes a piperazine ring substituted with a sulfonyl group and methoxy-dimethylphenyl moieties, which may influence its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Piperazine derivatives are known to exhibit diverse pharmacological effects, such as:
- Acetylcholinesterase Inhibition : Some studies indicate that piperazine derivatives can inhibit human acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer’s .
- Dopamine Receptor Modulation : The compound may interact with dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neuropsychiatric disorders .
In Vitro Studies
Recent research has demonstrated the potential of this compound in various biological assays:
- Antimicrobial Activity : A study assessed the antimicrobial properties of piperazine derivatives, revealing that compounds with similar structures exhibited significant activity against various bacterial strains .
- Neuroprotective Effects : In vivo studies indicated that related piperazine compounds could protect dopaminergic neurons from degeneration, suggesting a potential role in neuroprotection .
- Binding Affinity : Molecular docking studies have shown that piperazine derivatives can bind effectively to the active sites of enzymes involved in neurological pathways, which may enhance their therapeutic efficacy .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships
| Compound ID | Structure Description | Biological Activity |
|---|---|---|
| Compound 1 | 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-piperazine | Acetylcholinesterase inhibitor |
| Compound 2 | Similar piperazine derivative | Antimicrobial |
Case Studies
- Case Study on Neuroprotection : A study involving the administration of a related piperazine compound demonstrated significant neuroprotective effects in animal models of Parkinson's disease. The compound was found to reduce neuronal loss and improve motor function scores .
- Clinical Relevance : The synthesis and evaluation of piperazine derivatives have been linked to advancements in drug development for psychiatric disorders. The structure-activity relationship (SAR) studies suggest modifications that enhance receptor selectivity and potency .
Q & A
Q. What are the recommended synthetic routes for 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Preparation of the piperazine core via nucleophilic substitution or reductive amination. For example, coupling 2-methoxyphenylpiperazine with sulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Sulfonylation using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. This step requires anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields pure product. Typical yields range from 39% to 92% for structurally related piperazine derivatives .
Q. How should researchers characterize this compound?
Methodological Answer: Key characterization techniques include:
- Spectroscopy:
- Chromatography:
- TLC (Rf values ~0.39–0.44 in ethyl acetate/hexane) to monitor reaction progress .
- Physical Properties: Melting point determination (e.g., 153–165°C for analogs) and elemental analysis (C, H, N, S) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for sulfonylation steps due to toxic fumes .
- Hazard Mitigation:
- Skin/eye contact: Immediate rinsing with water for 15+ minutes .
- Storage: Inert atmosphere, away from oxidizers (e.g., peroxides) to prevent decomposition .
- Disposal: Follow EPA guidelines for halogenated waste (if applicable) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Methodological Answer:
- Substituent Effects:
- Methoxy groups enhance lipophilicity, affecting membrane permeability. For example, 4-methoxyphenyl analogs show improved enzyme inhibition compared to unsubstituted derivatives .
- Sulfonyl groups increase electrophilicity, potentially enhancing receptor binding (e.g., kinase or carbonic anhydrase inhibition) .
- SAR Studies:
Q. What advanced analytical methods resolve stability and degradation products?
Methodological Answer:
- Stability Studies:
- Forced Degradation: Expose to heat (40–60°C), UV light, and acidic/alkaline conditions. Monitor via HPLC-PDA .
- Degradation Products: LC-QTOF-MS identifies sulfonic acid derivatives under oxidative stress .
- Kinetic Analysis: Use Arrhenius plots to predict shelf-life at 25°C .
Q. How to address contradictions in reported synthetic yields?
Methodological Answer:
- Parameter Optimization:
- Vary solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N) to improve reproducibility.
- Example: THF increases yield by 15% in sulfonylation vs. DMF .
- Catalyst Screening: Pd/C or Ni catalysts for reductive amination steps .
Q. What computational tools predict synthetic feasibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
